molecular formula C18H25NO4 B1597539 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 959578-52-0

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1597539
M. Wt: 319.4 g/mol
InChI Key: JRUUPMRYVHHJQL-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid, or tBOC-MBP, is a cyclic acid molecule that is commonly used as a reagent in organic synthesis and in laboratory experiments. It has a wide range of applications in the pharmaceutical and chemical industries, and is also used in research and development in the areas of biochemistry and pharmacology.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

One study focused on the structural analysis of a related compound, showcasing its potential in molecular synthesis and the study of intermolecular interactions, which are crucial for developing new pharmaceuticals and materials (Rajalakshmi et al., 2013). The detailed understanding of such compounds' crystal structures aids in drug design and the development of materials with specific properties.

Polymer Science

Research into the synthesis and properties of polymers based on bis(ether-carboxylic acid) derivatives shows the relevance of similar compounds in creating new materials with high thermal stability and solubility in polar solvents. These materials have applications in coatings, adhesives, and films, contributing to various industries from electronics to biomedicine (Hsiao et al., 2000).

Catalysis and Chemical Transformations

Compounds with tert-butoxycarbonyl and pyrrolidine motifs have been explored for their catalytic roles in chemical transformations. For instance, studies on nickel complexes with related ligand structures highlight their potential in catalyzing ethylene oligomerization, indicating applications in polymer production and industrial chemistry (Kermagoret & Braunstein, 2008).

Medicinal Chemistry

Investigations into neuraminidase inhibitors for treating influenza reveal the significance of pyrrolidine carboxylic acids in developing potent antiviral agents. These studies demonstrate the compound's potential as a scaffold in designing drugs targeting viral enzymes, thus contributing to antiviral drug development (Wang et al., 2001).

properties

IUPAC Name

(2S,4R)-4-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-12-7-5-6-8-14(12)9-13-10-15(16(20)21)19(11-13)17(22)23-18(2,3)4/h5-8,13,15H,9-11H2,1-4H3,(H,20,21)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUUPMRYVHHJQL-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376018
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

CAS RN

959578-52-0
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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